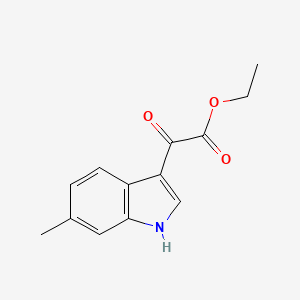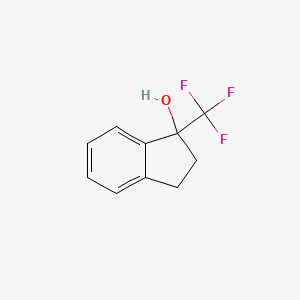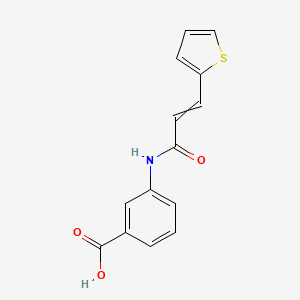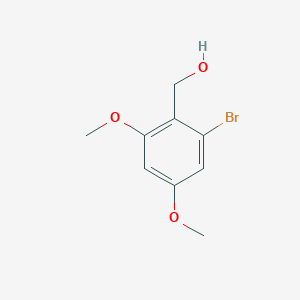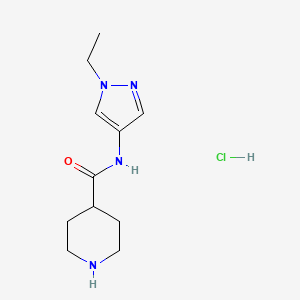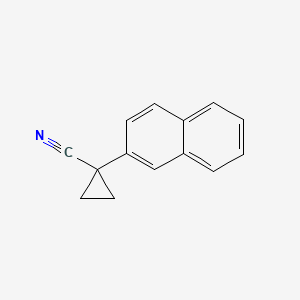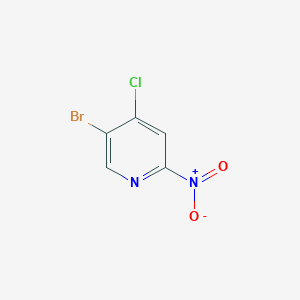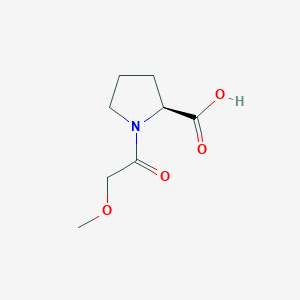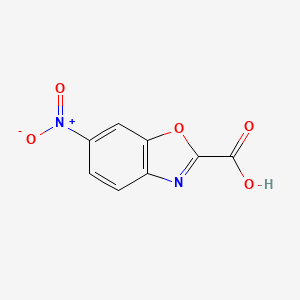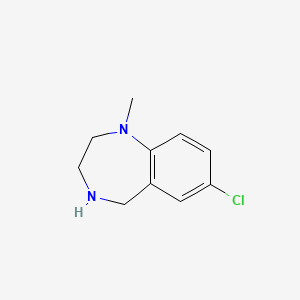
7-chloro-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine: is a compound belonging to the class of benzodiazepines, which are known for their psychoactive properties. This compound is characterized by a seven-membered azepine ring fused with a benzene ring, and it has a chlorine atom at the 7th position and a methyl group at the 1st position. Benzodiazepines are widely studied for their potential therapeutic applications, particularly in the treatment of anxiety, insomnia, and other neurological disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine typically involves the cyclization of amino alcohols followed by demethylation processes to introduce various functional groups at specific positions on the azepine ring. One common method involves the reductive cleavage of bridged N-O bonds of corresponding epoxytetrahydro-1-benzazepines or via intramolecular cyclization processes under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization and demethylation processes, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities .
Chemical Reactions Analysis
Types of Reactions: 7-chloro-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Chemistry: In chemistry, 7-chloro-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is used as an intermediate in the synthesis of various pharmacologically active compounds. Its unique structure makes it a valuable building block for the development of new drugs.
Biology: In biological research, this compound is studied for its interactions with various biological targets, including neurotransmitter receptors. It is used to investigate the mechanisms of action of benzodiazepines and their effects on the central nervous system .
Medicine: In medicine, this compound and its derivatives are explored for their potential therapeutic applications, particularly in the treatment of anxiety, insomnia, and other neurological disorders. It is also used as a reference compound in pharmacological studies.
Industry: In the pharmaceutical industry, this compound is used in the development and production of benzodiazepine-based medications. Its synthesis and characterization are crucial for ensuring the quality and efficacy of these drugs .
Mechanism of Action
The mechanism of action of 7-chloro-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor, a major inhibitory neurotransmitter in the central nervous system. By binding to the GABA receptor, this compound enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and a calming effect on the brain . This mechanism is similar to that of other benzodiazepines, which are known for their anxiolytic, sedative, and muscle relaxant properties.
Comparison with Similar Compounds
Diazepam: Another well-known benzodiazepine with similar anxiolytic and sedative properties.
Clobazam: A benzodiazepine derivative used primarily for its anticonvulsant properties.
Tolvaptan: A compound with a similar structure but different pharmacological activity, used as a vasopressin receptor antagonist.
Uniqueness: 7-chloro-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is unique due to its specific substitution pattern, which influences its binding affinity and selectivity for the GABA receptor. This makes it a valuable compound for studying the structure-activity relationships of benzodiazepines and developing new therapeutic agents.
Properties
Molecular Formula |
C10H13ClN2 |
|---|---|
Molecular Weight |
196.67 g/mol |
IUPAC Name |
7-chloro-1-methyl-2,3,4,5-tetrahydro-1,4-benzodiazepine |
InChI |
InChI=1S/C10H13ClN2/c1-13-5-4-12-7-8-6-9(11)2-3-10(8)13/h2-3,6,12H,4-5,7H2,1H3 |
InChI Key |
LNJBNQPLRRQAAT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCNCC2=C1C=CC(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


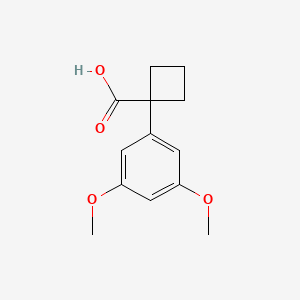
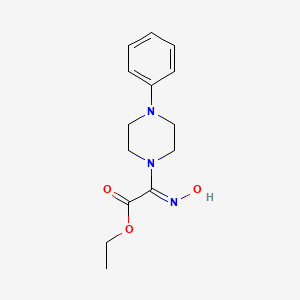
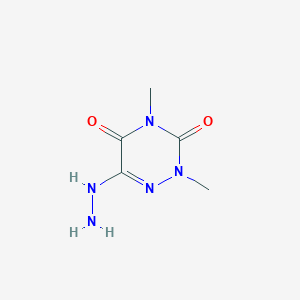
![(R)-2-methyl-N-[[2-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide](/img/structure/B15046885.png)
